![molecular formula C16H19NO B3059611 [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine CAS No. 93027-02-2](/img/structure/B3059611.png)
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
Overview
Description
“[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine” is a chemical compound with the molecular formula C16H19NO. It has a molecular weight of 241.33 g/mol . It is also known by several synonyms such as 4-methoxy-n-methylbenzylamine, n-4-methoxybenzyl-n-methylamine, n-methyl-4-methoxybenzylamine, 1-4-methoxyphenyl-n-methylmethanamine, 4-methoxyphenyl methyl methyl amine, benzenemethanamine, 4-methoxy-n-methyl, 4-methoxy-benzyl-methyl-amine, 4-methoxyphenyl-n-methylmethanamine, n-methyl-p-methoxybenzylamine, 1-4-methoxyphenyl-n-methyl-methanamine .
Molecular Structure Analysis
The InChI code for “[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine” is 1S/C16H19NO/c1-17-16(12-13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16-17H,12H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Anti-HIV Activity
Tryptoline derivatives have demonstrated anti-HIV properties. Researchers have investigated their potential as inhibitors of viral replication, particularly by targeting key enzymes involved in the viral life cycle. Understanding the molecular interactions between tryptoline derivatives and viral proteins is crucial for drug development in this area .
Anti-Inflammatory Effects
Tryptoline derivatives exhibit anti-inflammatory activity by modulating immune responses. These compounds may interfere with pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins. Investigating their mechanisms of action can lead to novel anti-inflammatory therapies .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. Some tryptoline derivatives have shown promise as anti-leishmanial agents. Researchers explore their efficacy against Leishmania species and their impact on parasite survival and replication .
Anti-Tumor Properties
Certain tryptoline derivatives exhibit cytotoxic effects on cancer cells. Researchers investigate their potential as chemotherapeutic agents. Understanding the structure-activity relationship (SAR) and identifying specific targets within cancer cells are critical for advancing this field .
Antioxidant Activity
Tryptoline derivatives, including those with 1,3-disubstituted motifs, possess antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers study their mechanisms of action and evaluate their potential in preventing oxidative stress-related diseases .
Structural Modification Strategies
To enhance the bioactivities of tryptoline derivatives, scientists perform structural modifications at positions 1 and 3. The Pictet–Spengler reaction is commonly employed to form the piperidine ring. However, achieving desired modifications without affecting the stereochemistry of asymmetric carbons remains a challenge .
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methyl-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-16(12-13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16-17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRASOCYMAZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine | |
CAS RN |
93027-02-2 | |
| Record name | NSC165851 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



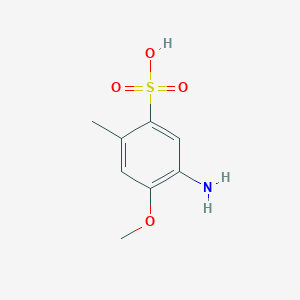
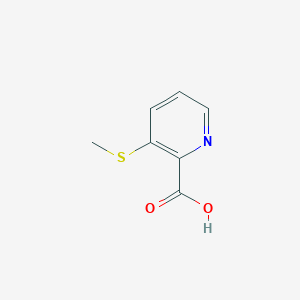
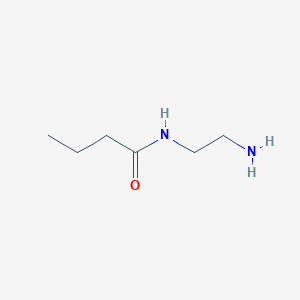

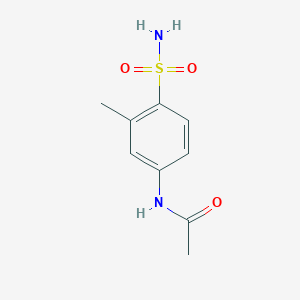
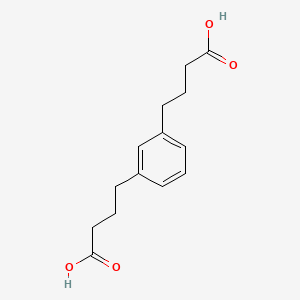
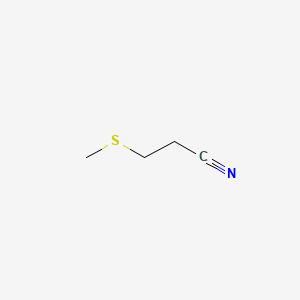
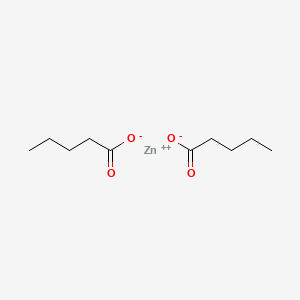

![1-{[(2-Methoxyphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3059547.png)



